3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a methoxyphenyl group and a pyrrolidine-2,5-dione core substituted with a propoxyphenyl group. Its unique structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the piperazine and pyrrolidine intermediates. One common route involves the reaction of 1-(2-methoxyphenyl)piperazine with a suitable pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by a Lewis acid such as Yb(OTf)3 in an organic solvent like acetonitrile .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for yield and purity. This often involves the use of high-efficiency catalysts and purification techniques such as recrystallization. The overall yield of the industrial process can be around 45%, with the final product confirmed by techniques like NMR and HRMS .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds.
Scientific Research Applications
3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. This interaction can modulate various signaling pathways, leading to physiological effects like vasodilation and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used in the treatment of benign prostatic hyperplasia.
Urapidil: An antihypertensive agent that also acts on alpha1-adrenergic receptors
Uniqueness
What sets 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione apart is its unique combination of functional groups, which allows for a broader range of interactions with biological targets. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C24H29N3O4 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H29N3O4/c1-3-16-31-19-10-8-18(9-11-19)27-23(28)17-21(24(27)29)26-14-12-25(13-15-26)20-6-4-5-7-22(20)30-2/h4-11,21H,3,12-17H2,1-2H3 |
InChI Key |
LEXWPPYIDVDNQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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